REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[C:25](=[O:26])([OH:27])[O-:28].[CH3:1][O:2][c:3]1[c:4]([OH:12])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[CH:13]1([Br:18])[CH2:14][CH2:15][CH2:16][CH2:17]1.[K+:23].[K+:24].[Na+:29]>>[CH3:1][O:2][c:3]1[c:4]([O:12][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
COc1ccc([N+](=O)[O-])cc1O
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
BrC1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc([N+](=O)[O-])cc1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |